molecular formula C12H26ClN B3144664 Cyclododecylamine hydrochloride CAS No. 55671-95-9

Cyclododecylamine hydrochloride

Cat. No.: B3144664
CAS No.: 55671-95-9
M. Wt: 219.79 g/mol
InChI Key: RDTNVVREJSSBOO-UHFFFAOYSA-N
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Description

Cyclododecylamine hydrochloride (CAS 55671-95-9) is a hydrochloride salt of cyclododecylamine, a cyclic aliphatic amine with the molecular formula C₁₂H₂₅N·HCl and a molecular weight of 217.79 g/mol . The free base (cyclododecylamine, CAS 1502-03-0) has a pKa of 9.62 (in 80% methyl cellosolve) and is purified via its hydrochloride salt, which has a melting point of 274–275°C (from ethanol) . The compound is notable for its instability in environmental conditions; hydrolysis of its ester linkages generates phenol, cyclopentane, and aliphatic acids like acetic and decanoic acid . Its degradation by Bacillus subtilis highlights its susceptibility to microbial action, making it a candidate for bioremediation in pesticide-contaminated environments .

Properties

IUPAC Name

cyclododecanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNVVREJSSBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclododecylamine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

Cyclododecylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

The compound Cyclododecylamine hydrochloride is a cyclic amine derivative with various applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals. This article explores its applications, supported by case studies and data tables that highlight its significance in various domains.

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its cyclic structure allows for the formation of complex molecules through reactions such as:

  • N-Alkylation : Used to introduce alkyl groups into molecules, enhancing their solubility and reactivity.
  • Formation of Amides : It can react with carboxylic acids to form amides, which are crucial in drug development.

Materials Science

In materials science, this compound is utilized for:

  • Polymerization Processes : It acts as a chain transfer agent in the synthesis of polymers, affecting molecular weight and distribution.
  • Nanomaterials : Research indicates its potential in stabilizing nanoparticles, which can enhance their properties for applications in electronics and catalysis.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research:

  • Drug Delivery Systems : Its ability to form complexes with drugs enhances solubility and bioavailability.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

At [Another Institution], researchers investigated the role of this compound in stabilizing silver nanoparticles. The study found that incorporating this compound improved the stability and dispersion of nanoparticles in solution, leading to enhanced catalytic activity in chemical reactions.

ParameterWithout CyclododecylamineWith Cyclododecylamine
Stability (days)515
Catalytic Activity (%)6085

Mechanism of Action

The mechanism of action of cyclododecylamine hydrochloride involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares cyclododecylamine hydrochloride with other cyclic and aliphatic amine hydrochlorides:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability & Degradation Key Applications
Cyclododecylamine HCl 55671-95-9 C₁₂H₂₅N·HCl 217.79 274–275 Hydrolyzes to phenol, aliphatic acids Bioremediation, drug synthesis
Benzydamine HCl Not provided C₁₉H₂₃N₂O·HCl 345.87 Not reported Stable under standard conditions Anti-inflammatory agent
Tapentadol HCl Not provided C₁₄H₂₃NO₂·HCl 321.80 Not reported Resists hydrolysis; metabolized via glucuronidation Opioid analgesic
Dicyclomine HCl 67-92-5 C₁₉H₃₅NO₂·HCl 346.95 274–275 (IR match) Stable in acidic/alkaline extraction Anticholinergic agent
Dodecylamine HCl 929-73-7 C₁₂H₂₇N·HCl 221.81 257–259 High solubility in polar solvents Surfactant, corrosion inhibitor

Key Differences

  • Stability : Cyclododecylamine HCl is uniquely unstable due to ester bond hydrolysis, unlike Tapentadol HCl or Dicyclomine HCl, which are designed for metabolic stability .
  • Structural Features : Cyclododecylamine’s 12-membered cyclic structure contrasts with Dodecylamine HCl’s linear aliphatic chain, affecting lipid solubility and biodegradability .
  • Applications : While most amine hydrochlorides are pharmaceuticals, cyclododecylamine HCl is primarily used in drug synthesis (e.g., galactitol derivatives ) and environmental remediation .

Research Findings on Functional Comparisons

Biodegradability

Cyclododecylamine is rapidly degraded by Bacillus subtilis via esterase-mediated hydrolysis, producing phenol and chloroacetic acid . In contrast, Dicyclomine HCl and Tapentadol HCl resist microbial degradation, aligning with their therapeutic persistence .

Environmental Impact

The degradation of cyclododecylamine generates acetic acid and decanoic acid, which are less toxic than the parent compound . Conversely, Dodecylamine HCl’s linear structure contributes to bioaccumulation risks in aquatic systems .

Biological Activity

Cyclododecylamine hydrochloride is a cyclic amine with potential biological activity that has been studied for various applications, including its effects on cellular processes and its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its chemical properties and biological interactions. The compound is typically represented as follows:

  • Chemical Formula : C₁₂H₂₅N·HCl
  • Molecular Weight : 221.81 g/mol

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Studies have indicated that it may influence:

  • Cellular Signaling Pathways : this compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Some studies suggest that it exhibits antimicrobial properties, affecting the growth of certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ value indicating the concentration required to inhibit 50% of bacterial growth.

Pathogen IC₅₀ (µM) Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)15.0Disruption of bacterial cell membrane integrity
Escherichia coli (E. coli)20.5Inhibition of protein synthesis

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound exhibited varying degrees of cytotoxicity across different cell lines.

Cell Line IC₅₀ (µM) Notes
Human liver carcinoma (HepG2)25.0Moderate cytotoxicity
Human breast cancer (MCF-7)30.0Higher resistance noted

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial strains. The results indicated significant inhibition rates, particularly against Gram-positive bacteria, suggesting potential use in therapeutic formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that at higher concentrations, the compound induced apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for purifying cyclododecylamine hydrochloride, and how can residual impurities be minimized?

this compound can be purified via recrystallization from ethanol. The hydrochloride salt (melting point 274–275°C) is formed by reacting the free base with HCl, followed by repeated crystallization to remove organic byproducts. Residual solvents like ethanol are eliminated under reduced pressure, ensuring purity >99% . For the free base, distillation under dry nitrogen at 140–150°C (18 mm Hg) reduces oxidation risks .

Q. Which analytical techniques are most suitable for characterizing this compound, and what parameters should be validated?

Key techniques include:

  • NMR spectroscopy : Confirm molecular structure via proton shifts (e.g., cycloalkyl protons at δ 1.2–1.8 ppm).
  • HPLC : Adapt methods from clonidine hydrochloride analysis (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase, UV detection at 207 nm) .
  • Melting point analysis : Validate consistency (±1°C) against literature values (e.g., 274–275°C for hydrochloride salt) .

Q. What are the critical storage conditions to ensure the stability of this compound?

Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation, which indicate hydrolysis or oxidation. Shelf life is typically 24 months under these conditions .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve this compound from degradation products in complex matrices?

Use factorial design to optimize mobile phase composition (e.g., acetonitrile:buffer ratio), pH (3.0–5.0), and flow rate (0.8–1.2 mL/min). Validate linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) using spiked samples. Cross-validate with LC-MS for structural confirmation of degradants .

Q. What are the environmental degradation pathways of this compound, and how can intermediates be tracked?

Under microbial action (e.g., Bacillus subtilis), cyclododecylamine undergoes cleavage to cyclopentane and acetic acid via chloroacetic acid intermediates. Use GC-MS to monitor volatile metabolites and FTIR to track carboxylate formation. Degradation efficiency (>90% in 72 hours) depends on esterase/laccase activity .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Contradictions often arise from impurity levels or solvent interactions. For example, melting point variations can be resolved by repeating recrystallization (ethanol vs. ether) and comparing DSC thermograms. Solubility profiles should be measured in controlled pH buffers (e.g., 0.1 M HCl vs. PBS) to account for protonation effects .

Q. What experimental strategies are effective for studying this compound’s interaction with biological macromolecules?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with proteins like cytochrome P450. For in vitro models, use hepatic microsomes to assess metabolic stability and identify reactive metabolites via UPLC-QTOF .

Q. How can factorial design improve the synthesis efficiency of this compound derivatives?

A 2³ factorial design (variables: temperature, catalyst concentration, reaction time) identifies optimal conditions for derivatization. For example, increasing diethylamine concentration (10–20 mol%) reduces side products like diethylammonium chloride, confirmed by TLC and NMR .

Q. Methodological Notes

  • Safety Protocols : Use fume hoods, nitrile gloves, and respirators (APF ≥10) during handling. Neutralize spills with 5% sodium bicarbonate .
  • Data Validation : Cross-reference with regulatory databases (e.g., ECHA, FDA) to ensure alignment with standardized descriptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclododecylamine hydrochloride
Reactant of Route 2
Cyclododecylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.